molecular formula C18H15N3O3S2 B2821669 Benzyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetate CAS No. 1021107-25-4

Benzyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetate

Cat. No.: B2821669
CAS No.: 1021107-25-4
M. Wt: 385.46
InChI Key: RVIPMKAKUHXTEM-UHFFFAOYSA-N
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Description

Benzyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetate is a chemical compound with a molecular formula of C18H15N3O3S2 and a molecular weight of 385.46 g/mol. This compound features a thiophene ring, a pyridazine ring, and a benzyl ester group, making it a complex molecule with diverse properties and applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetate typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with a suitable benzyl ester derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the thiophene and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetate involves its interaction with specific molecular targets. The thiophene and pyridazine rings are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar pharmacological properties.

    Pyridazine Derivatives: Compounds with pyridazine rings, such as certain antihypertensive agents, share structural similarities.

Uniqueness

Benzyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetate is unique due to its combined thiophene and pyridazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .

Properties

IUPAC Name

benzyl 2-[6-(thiophene-2-carbonylamino)pyridazin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c22-17(24-11-13-5-2-1-3-6-13)12-26-16-9-8-15(20-21-16)19-18(23)14-7-4-10-25-14/h1-10H,11-12H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIPMKAKUHXTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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